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molecular formula C20H16ClNOS B8516347 [4-(4-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl](phenyl)methanone CAS No. 213460-71-0

[4-(4-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl](phenyl)methanone

Cat. No. B8516347
M. Wt: 353.9 g/mol
InChI Key: NCUQXPLQDHALRD-UHFFFAOYSA-N
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Patent
US06177443B1

Procedure details

Benzoic acid (46 mg, 0.38 mmol) and 1-hydroxybenzotriazole (55 mg, 0.41 mmol) were dissolved in a mixture of dichloromethane (1 mL) and N,N-dimethylformamide (0.5 mL). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (79 mg, 0.41 mmol) was added and the mixture was shaken 0.5 hour at room temperature. 4-(4-Chlorophenyl)4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (100 mg, 0.38 mmol) dissolved in dichloromethane (0.5 ml) was added and the mixture was shaken at 1000 rpm for 3 hours. Water (1 mL) was added and the mixture was shaken at 1000 rpm overnight at room temperature. The organic phase was evaporated to give 129 mg (97%) of the title compound as an oil.
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[Cl:32][C:33]1[CH:38]=[CH:37][C:36]([CH:39]2[C:44]3[CH:45]=[CH:46][S:47][C:43]=3[CH2:42][CH2:41][NH:40]2)=[CH:35][CH:34]=1>ClCCl.CN(C)C=O.O>[Cl:32][C:33]1[CH:34]=[CH:35][C:36]([CH:39]2[C:44]3[CH:45]=[CH:46][S:47][C:43]=3[CH2:42][CH2:41][N:40]2[C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:9])=[CH:37][CH:38]=1 |f:2.3|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
55 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
79 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1NCCC2=C1C=CS2
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken 0.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was shaken at 1000 rpm for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was shaken at 1000 rpm overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1N(CCC2=C1C=CS2)C(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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